9-(Rubicen-5-YL)-9H-carbazole
Description
Properties
CAS No. |
922184-99-4 |
|---|---|
Molecular Formula |
C38H21N |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
9-rubicen-5-ylcarbazole |
InChI |
InChI=1S/C38H21N/c1-2-12-26-23(9-1)27-13-7-15-31-36(27)35(26)30-16-8-14-28-32-21-22(19-20-29(32)38(31)37(28)30)39-33-17-5-3-10-24(33)25-11-4-6-18-34(25)39/h1-21H |
InChI Key |
QFPPRPAQTPNEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C5C=CC=C6C5=C(C4=CC=C3)C7=C6C=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
Biological Activity
9-(Rubicen-5-YL)-9H-carbazole is a carbazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure allows it to interact with various biological targets, leading to significant therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the presence of a carbazole core, which is known for its pharmacological properties. The structural formula can be represented as follows:
This structure contributes to its potential interactions with biological macromolecules.
Antitumor Activity
Recent studies have highlighted the antitumor potential of carbazole derivatives, including 9-(Rubicen-5-YL)-9H-carbazole. Notably, the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.
- Apoptosis Induction : The compound has been shown to enhance apoptosis in cancer cells through the activation of key signaling pathways, including p53. This pathway is crucial for regulating cell cycle and apoptosis in response to cellular stress .
- Cell Cycle Arrest : Studies indicate that 9-(Rubicen-5-YL)-9H-carbazole can induce cell cycle arrest in various cancer cell lines, thus inhibiting proliferation .
Antimicrobial Activity
In addition to its anticancer properties, 9-(Rubicen-5-YL)-9H-carbazole demonstrates significant antimicrobial activity against a range of pathogens.
Antibacterial Effects
The compound has been tested against both Gram-positive and Gram-negative bacteria. Results indicate that it possesses substantial antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal efficacy of the compound has also been evaluated, showing promising results against fungi such as Candida albicans and Aspergillus flavus. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported to be within effective ranges .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The carbazole scaffold is known for its significant anticancer properties. Research indicates that derivatives of carbazole, including 9-(Rubicen-5-YL)-9H-carbazole, exhibit anti-tumor activities by disrupting mitochondrial homeostasis, inducing cell cycle arrest, and triggering apoptosis in cancer cells. For instance, a study demonstrated that certain carbazole derivatives showed notable anti-tumor effects in non-small cell lung cancer models by targeting mitochondrial energy metabolism .
Antioxidant Properties
Carbazole derivatives have also been synthesized to enhance antioxidant activity. A recent study highlighted the synthesis of novel carbazole derivatives that exhibited potent antioxidant effects alongside anticancer properties. These compounds were evaluated for their ability to scavenge free radicals and inhibit cell proliferation in various cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of carbazole derivatives is another area of interest. Several studies have reported that these compounds demonstrate significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanisms often involve disrupting microbial cell membranes or inhibiting vital metabolic pathways .
Materials Science Applications
Organic Electronics
9-(Rubicen-5-YL)-9H-carbazole and its derivatives are utilized in organic electronics, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of carbazole compounds make them suitable candidates for use as semiconductors in these devices. Their ability to form stable π–π stacking interactions enhances their performance in electronic applications .
Photovoltaic Cells
In the realm of renewable energy, carbazole derivatives have been incorporated into the design of photovoltaic cells. Their high charge mobility and stability contribute to the efficiency of solar cells, making them valuable materials for sustainable energy solutions .
Case Study 1: Anticancer Mechanism
A comprehensive study examined a series of 9-(pyrimidin-2-yl)-9H-carbazole derivatives that were synthesized to evaluate their anticancer properties. The most promising compound showed significant activity against lung adenocarcinoma cells by inducing mitochondrial dysfunction and apoptosis. In vivo studies further confirmed its efficacy in NSCLC-xenograft mice models, demonstrating its potential as a therapeutic agent .
Case Study 2: Antioxidant and Antimicrobial Properties
Another investigation focused on synthesizing thiosemicarbazide-functionalized carbazole derivatives. These compounds were assessed for their antioxidant capabilities using the DPPH assay and showed promising results in reducing oxidative stress in cancer cells. Additionally, they exhibited considerable antimicrobial activity against both bacterial and fungal strains, highlighting their multifunctional therapeutic potential .
Chemical Reactions Analysis
Synthetic Strategies for Carbazole Derivatives
Carbazole derivatives are typically synthesized via:
-
N-Alkylation/Arylation : Reactions at the carbazole nitrogen using alkyl/aryl halides or coupling agents. For example, 9-methylcarbazole derivatives are synthesized via alkylation with methyl iodide in basic conditions .
-
Electrophilic Substitution : Bromination or nitration at aromatic positions (e.g., 3,6-dibromo-9H-carbazole derivatives via NBS in DMF) .
-
Cross-Coupling Reactions : Suzuki-Miyaura couplings to introduce aryl groups (e.g., 3,6-diaryl-9H-carbazoles using Pd catalysts) .
Functionalization of the Rubicen Moiety
While "Rubicen-5-YL" is not explicitly described in the literature, analogous systems (e.g., triazine or pyrimidine hybrids) suggest:
-
Nucleophilic Aromatic Substitution : Cyanuric chloride reacts with carbazole under basic conditions to form triazine-carbazole hybrids, as seen in 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole .
-
Metal-Catalyzed Coupling : Arylboronic acids or Grignard reagents could couple with halogenated rubicen groups via Pd catalysis .
Reactivity in Biological Contexts
Carbazole derivatives often target mitochondrial function or exhibit antimicrobial activity:
-
Mitochondrial Disruption : Compound 5n (a carbazole-pyrimidine hybrid) induces apoptosis in NSCLC cells by disrupting mitochondrial bioenergetics .
-
Antimicrobial Activity : Carbazole-thioamide derivatives show MIC values as low as 0.9 µg/mL against bacterial/fungal strains .
Key Reaction Pathways for Carbazole Derivatives
Challenges and Opportunities
-
Regioselectivity : Functionalization at specific positions (e.g., C3/C6) often requires directing groups or optimized catalysts .
-
Stability : Electron-rich carbazoles may oxidize under harsh conditions, necessitating inert atmospheres .
While direct data on 9-(Rubicen-5-YL)-9H-carbazole is absent, its reactivity can be extrapolated from established carbazole chemistry. Further experimental validation would be required to confirm these pathways.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : Alkylation and cross-coupling are common strategies for carbazole derivatives. The rubicenyl-substituted compound requires precise coupling conditions due to steric and electronic effects , whereas simpler alkyl/aryl derivatives (e.g., 9-benzyl or 4-bromobutyl) are synthesized via straightforward alkylation .
- Yield Challenges : The moderate yield (43%) of 9-(Rubicen-5-YL)-9H-carbazole reflects the complexity of coupling bulky aromatic groups, compared to higher yields (60–96%) for smaller substituents .
Optoelectronic and Photophysical Properties
Table 2: Photophysical and Electronic Data
Key Observations :
- Luminescence: Simple benzyl derivatives exhibit strong fluorescence (350–420 nm) for cation sensing , while sulfonylphenyl derivatives with methyl groups show enhanced room-temperature phosphorescence (RTP) lifetimes (0.83 s) due to suppressed non-radiative decay .
- Electrochemical Properties : Boron-containing carbazoles (e.g., Cz 9 SB) exhibit balanced HOMO/LUMO levels (−5.4/−2.5 eV), enabling efficient charge transport in OLEDs .
Preparation Methods
Direct Synthesis from Carbazole
One common method involves the direct modification of carbazole:
- Reagents : Carbazole, Rubicen derivative (e.g., Rubicen-5-aldehyde).
- Conditions : The reaction typically requires a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and may involve heating under reflux conditions.
- Dissolve carbazole in the chosen solvent.
- Add the Rubicen derivative and a base (such as potassium carbonate) to facilitate the reaction.
- Heat the mixture to promote reaction completion.
- Isolate the product through filtration and purification techniques, such as recrystallization.
Yield and Purity : This method can yield moderate to high purity products, with yields ranging from 60% to 85% depending on reaction conditions.
Multi-Step Synthesis via Intermediate Compounds
Another approach involves synthesizing intermediates that can be further transformed into 9-(Rubicen-5-YL)-9H-carbazole:
Step 1 : Synthesize an intermediate carbazole derivative by reacting carbazole with an appropriate electrophile (e.g., an alkyl halide).
Step 2 : Functionalize the intermediate by introducing the Rubicen moiety through nucleophilic substitution or coupling reactions.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Carbazole + Alkyl Halide → Intermediate | Reflux in DMF | 70% |
| 2 | Intermediate + Rubicen Derivative → Final Product | Reflux in THF | 75% |
This multi-step synthesis allows for greater control over the functionalization of the carbazole ring but may require more extensive purification steps.
Oxidative Coupling Method
An oxidative coupling method can also be employed to synthesize carbazole derivatives:
- Reagents : Carbazole, oxidizing agents (e.g., potassium permanganate or iodine).
- Mix carbazole with an oxidizing agent in a suitable solvent.
- Control the temperature and time to ensure selective oxidation without overreaction.
- Isolate and purify the resulting product.
This method is advantageous for producing highly substituted carbazoles but may require careful monitoring to avoid degradation of sensitive functional groups.
Characterization Techniques
Post-synthesis, the characterization of 9-(Rubicen-5-YL)-9H-carbazole is essential to confirm its structure and purity:
Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms functional groups.
Mass Spectrometry (MS) : Used to determine molecular weight and confirm molecular formula.
Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-substituted carbazoles such as 9-(Rubicen-5-YL)-9H-carbazole?
- Methodological Answer : Alkylation of the carbazole nitrogen is a common approach. For example, 9-(4-bromobutyl)-9H-carbazole can be synthesized via nucleophilic substitution using carbazole, 1,4-dibromobutane, and tetrabutylammonium bromide (TBAB) in toluene at 45°C for 3 hours, yielding ~89.5% after recrystallization . Alternative methods include coupling carbazole with aryl halides (e.g., bromophenyl derivatives) using transition-metal catalysts like palladium or ruthenium, as demonstrated in C–H arylation reactions .
Q. Which spectroscopic techniques are critical for characterizing 9-substituted carbazoles?
- Methodological Answer :
- NMR Spectroscopy : Proton and carbon NMR resolve substitution patterns (e.g., distinguishing alkyl vs. aromatic substituents). For instance, 9-butyl-9H-carbazole’s structure was confirmed via single-crystal X-ray diffraction, with crystallographic data (R factor = 0.059) validating NMR assignments .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and purity, as seen in derivatives like 9-(pyrimidin-2-yl)-9H-carbazole .
- UV-Vis/PL Spectroscopy : Monitors electronic transitions; carbazole derivatives with pyrimidine substituents exhibit absorption bands at ~300–350 nm and phosphorescence lifetimes up to 1.37 s .
Q. What safety protocols are recommended for handling 9-substituted carbazoles in laboratory settings?
- Methodological Answer : While 9-propyl-9H-carbazole is not classified as hazardous, standard precautions apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Ensure ventilation to minimize inhalation risks.
- Store away from ignition sources to prevent electrostatic discharge .
Advanced Research Questions
Q. How can site-selective C–H functionalization be achieved in 9-(heteroaryl)-carbazole derivatives?
- Methodological Answer : Ruthenium-catalyzed ortho-arylation using boronic acids enables regioselective modification. For 9-(pyrimidin-2-yl)-9H-carbazole, Ru catalysts activate specific C–H bonds adjacent to the directing group (pyrimidine), achieving >80% selectivity. Optimize reaction conditions (e.g., solvent: DMF, temperature: 100°C) and use electron-deficient boronic acids to enhance yields .
Q. What strategies resolve contradictions in photoluminescence data for carbazole-based materials?
- Methodological Answer : Discrepancies in quantum yields or lifetimes often arise from intermolecular interactions. For ultralong organic phosphorescence (UOP):
- Crystal Engineering : Introduce intramolecular hydrogen bonds and π-π stacking (e.g., 9-(5-bromopyrimidin-2-yl)-9H-carbazole) to suppress non-radiative decay .
- Doping : Blend carbazole derivatives with inert matrices (e.g., PMMA) to isolate emitting species and reduce aggregation-induced quenching .
Q. How do substituents influence the electrochemical polymerization of 9-substituted carbazoles?
- Methodological Answer : Electron-withdrawing groups (e.g., sulfonyl, nitro) lower oxidation potentials, facilitating electropolymerization. For example:
- Poly(9-(4-nitrophenylsulfonyl)-9H-carbazole) exhibits higher capacitance (120 F/g) on carbon fiber electrodes than gold due to enhanced surface adhesion .
- Copolymerization with thiophene derivatives (e.g., EDOT) improves conductivity; optimize monomer ratios via cyclic voltammetry (scan rate: 50 mV/s) in acetonitrile/TBAPF₆ .
Q. What design principles optimize carbazole-based hosts for phosphorescent OLEDs?
- Methodological Answer :
- Bipolar Hosts : Integrate electron-donating (carbazole) and accepting (dibenzofuran) units. For example, CzDFDp achieves a glass transition temperature (Tg) >120°C, enhancing thermal stability in devices .
- Energy Level Alignment : Ensure host triplet energy (ET) exceeds the dopant’s (e.g., Ir(ppy)₃). Use DFT calculations to predict ET and verify via low-temperature phosphorescence spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
